N-(环丁基甲基)-N-甲基氨基甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

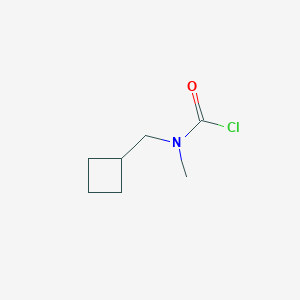

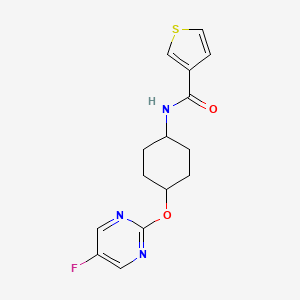

“N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a cyclic hydrocarbon with a ring of four carbon atoms . The compound also contains a carbamoyl chloride group, which is a functional group consisting of a carbonyl (a carbon double bonded to an oxygen) and a chloride atom . The cyclobutyl group is attached to the carbamoyl chloride group via a methyl (CH3) bridge .

Synthesis Analysis

The synthesis of such a compound could potentially involve several steps. One possible method could involve the reaction of cyclobutanecarbonyl chloride with magnesium salt of malonic ester . Another potential route could involve the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides .Molecular Structure Analysis

Cyclobutane, the core structure in this compound, is a cyclic molecule with four carbon atoms . The carbon atoms in cyclobutane are single bonded to other atoms, making it a saturated hydrocarbon . The cyclobutane ring is not flat but exists as a "puckered ring" . The carbamoyl chloride group is attached to the cyclobutane ring via a methyl bridge .Chemical Reactions Analysis

The reactivity of cyclobutyl compounds can be influenced by factors such as bond angle strain, torsional strain, and steric interactions . For example, cyclobutyl halides have been found to react with sodium benzenethiolate in an SN2 reaction . The rate of this reaction can be influenced by the size of the cyclobutyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” would depend on factors such as its molecular structure and the nature of its functional groups . For example, cyclobutane is a saturated hydrocarbon and is therefore relatively nonpolar and insoluble in water .科学研究应用

相互转化反应和稳定性

- 研究探索了环丁基和相关衍生物的相互转化反应,包括它们与各种试剂(如酰氯)的反应,这与理解 N-(环丁基甲基)-N-甲基氨基甲酰氯的化学行为有关。这些反应对于在研究环境中合成和改性有机化合物非常重要 (Roberts & Mazur, 1951).

反应性和机理见解

- 亚甲基环丙烷与亚磺酰氯和亚硒酰氯的反应性为形成环丁基衍生物的反应提供了见解。这些发现有助于理解涉及环丁基的机理,可能适用于类似 N-(环丁基甲基)-N-甲基氨基甲酰氯的化合物 (Liu & Shi, 2004).

结构和光谱分析

- 微波光谱已被用来确定环丁基氯和氟的结构和动力学,这有助于理解相关环丁基化合物的结构方面,包括 N-(环丁基甲基)-N-甲基氨基甲酰氯 (Kim & Gwinn, 1966).

合成和转化化学

- 已经检查了氨基甲酰亚磺酰氯和相关化合物的合成和稳定性,提供了有关 N-甲基-N-苯基氨基甲酰衍生物的合成路线和化学转化的有价值的信息,这些衍生物在结构上与 N-(环丁基甲基)-N-甲基氨基甲酰氯相关 (Schrader et al., 2011).

在分析化学中的应用

- 使用分散液-液微萃取和 HPLC 分析了水样中的 N-甲基氨基甲酸酯类杀虫剂,表明 N-甲基氨基甲酰氯在环境监测中的分析应用潜力 (Khodadoust & Hadjmohammadi, 2011).

安全和危害

While specific safety data for “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” is not available, similar compounds such as dimethylcarbamoyl chloride are known to be hazardous. They may cause skin and eye irritation, respiratory irritation, and may be toxic if inhaled . Therefore, it’s crucial to handle such compounds with appropriate safety precautions.

未来方向

The future directions for research on “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” could potentially involve exploring its reactivity and potential applications in organic synthesis. Given the versatility of both the cyclobutyl and carbamoyl chloride functional groups, there could be many possibilities for future research .

作用机制

Target of Action

Compounds with similar structures, such as carbamates, often target enzymes like acetylcholinesterase .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Carbamates generally affect the cholinergic system by inhibiting acetylcholinesterase .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Inhibition of acetylcholinesterase by similar compounds can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .

属性

IUPAC Name |

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9(7(8)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUGAOKHFPCLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)

![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957106.png)

![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)

![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)